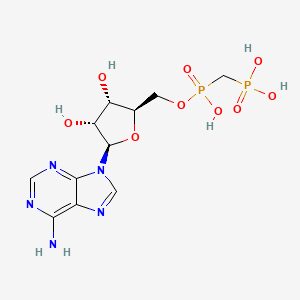

MethADP

描述

Structure

3D Structure

属性

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5O9P2/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(25-11)1-24-27(22,23)4-26(19,20)21/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H2,12,13,14)(H2,19,20,21)/t5-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCWZBFDIYXLAA-IOSLPCCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5O9P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3768-14-7 | |

| Record name | α,β-Methylene-ADP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3768-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenosine 5'-methylenediphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003768147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine 5'-methylenediphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03148 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adenosine 5'-[hydrogen (phosphonomethyl)phosphonate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.,.BETA.-METHYLENE ADENOSINE 5'-DIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T2A5439OE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methadone mechanism of action on mu-opioid receptors

An In-depth Technical Guide on the Mechanism of Action of Methadone on Mu-Opioid Receptors

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Methadone is a synthetic opioid agonist with a complex pharmacological profile that underpins its efficacy in the treatment of both chronic pain and opioid use disorder (OUD).[1] Its primary therapeutic effects are mediated through its interaction with the µ-opioid receptor (MOR), a class A G-protein coupled receptor (GPCR). This technical guide provides a detailed examination of methadone's mechanism of action at the MOR, including its binding affinity, stereoselective properties, and the downstream signaling cascades it initiates. We present quantitative data for key pharmacological parameters, detailed protocols for essential in vitro assays, and visualizations of the core signaling pathways to offer a comprehensive resource for the scientific community. A distinguishing feature of methadone is its dual activity as a potent MOR agonist and an N-methyl-D-aspartate (NMDA) receptor antagonist, which contributes to its effectiveness in managing complex pain syndromes and reducing opioid tolerance.[2]

Core Mechanism of Action at the Mu-Opioid Receptor

Methadone functions as a full agonist at the µ-opioid receptor.[1][3] This means it binds to and activates the receptor to its maximal capacity, initiating downstream signaling pathways that produce its analgesic and sedative effects.[3] The interaction is stereoselective, with the (R)-(-)-methadone enantiomer, known as levomethadone, exhibiting a significantly higher binding affinity for the MOR compared to the (S)-(+)-methadone enantiomer, dextromethadone.[4][5] While levomethadone is responsible for the majority of the opioid effects, both enantiomers act as noncompetitive antagonists at the NMDA receptor, a property that is crucial for its efficacy in treating neuropathic pain and potentially mitigating the development of tolerance.[2][4]

Quantitative Data: Receptor Binding Affinities

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically quantified by the inhibitor constant (Ki). A lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinities (Ki, nM) of Methadone and its Enantiomers at Opioid Receptors

| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |

|---|---|---|---|

| Racemic Methadone | 1.7 - 3.378 | 435 | 405 |

| (R)-(-)-methadone (Levomethadone) | 0.945 | 371 | 1,860 |

| (S)-(+)-methadone (Dextromethadone) | 19.7 | 960 | 1,370 |

Data sourced from multiple studies to provide a comprehensive range.[4][6]

Table 2: Comparative Binding Affinities (Ki, nM) for the Mu-Opioid Receptor

| Opioid Agonist | Ki (nM) |

|---|---|

| Morphine | 1.168 |

| Fentanyl | 1.346 |

| Methadone | 3.378 |

| Oxycodone | 25.87 |

| Codeine | >100 |

Data from a uniform assessment study for consistent comparison.[6][7]

Intracellular Signaling Pathways

Upon binding to the MOR, methadone initiates two major intracellular signaling cascades: the canonical G-protein dependent pathway and the β-arrestin pathway.

G-Protein Dependent Signaling

As a canonical GPCR, the MOR couples to inhibitory G-proteins (Gαi/o) upon activation.[8] This interaction leads to the dissociation of the Gα and Gβγ subunits, which then modulate various downstream effectors.[9]

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular concentrations of cyclic adenosine monophosphate (cAMP).[8][9]

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane, which reduces neuronal excitability.[3][8] Simultaneously, it inhibits voltage-gated calcium channels, reducing calcium influx and thereby decreasing the release of neurotransmitters.[8][10]

β-Arrestin Mediated Signaling and Biased Agonism

Beyond G-protein signaling, GPCRs also signal through β-arrestin proteins. Methadone is considered a β-arrestin-biased agonist, meaning it potently induces the recruitment of β-arrestin-2 to the activated MOR.[11][12] This is a key distinction from morphine, which is a less robust recruiter of β-arrestin.[10]

-

Receptor Desensitization and Internalization: β-arrestin recruitment uncouples the receptor from its G-protein, terminating G-protein signaling (desensitization). It also acts as an adaptor protein, recruiting components of the endocytic machinery (like AP-2 and clathrin) to promote the internalization of the receptor from the cell surface.[10][13] Studies show that methadone induces potent MOR internalization.[12][14]

-

Downstream Signaling: β-arrestin can also act as a scaffold for other signaling proteins, initiating G-protein-independent signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.[9] However, it has also been reported that for MOR, methadone can activate the MAPK/ERK pathway through a β-arrestin-independent, Protein Kinase C (PKC)-dependent mechanism.[9]

Experimental Protocols

Characterizing the interaction of methadone with the MOR involves several key in vitro assays.

Radioligand Binding Assay (Competition Assay)

This assay determines the binding affinity (Ki) of a test compound (methadone) by measuring its ability to displace a radiolabeled ligand from the receptor.[15]

Methodology:

-

Materials:

-

Cell membranes from a cell line stably expressing the human µ-opioid receptor.

-

Radioligand: e.g., [³H]DAMGO or [³H]diprenorphine.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[15]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[15]

-

Non-specific binding control: 10 µM Naloxone.[15]

-

Test compound: Methadone, serially diluted.

-

Glass fiber filters and a cell harvester.[15]

-

Scintillation cocktail and a liquid scintillation counter.[15]

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of methadone.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters using a cell harvester.[15]

-

Wash filters with ice-cold wash buffer to remove non-specifically bound radioligand.[16]

-

Quantify the radioactivity trapped on the filters using a scintillation counter.[16]

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the methadone concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of methadone that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay (G-Protein Activation)

This functional assay measures the activation of G-proteins by an agonist. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit following receptor activation.[17]

Methodology:

-

Materials:

-

Cell membranes expressing MOR.

-

Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, pH 7.4.[16]

-

[³⁵S]GTPγS.

-

Guanosine diphosphate (GDP).

-

Test compound: Methadone, serially diluted.

-

-

Procedure:

-

Pre-incubate membranes with GDP.

-

Add varying concentrations of methadone followed by [³⁵S]GTPγS.

-

Incubate at 30°C for 60 minutes.[16]

-

Terminate the reaction by rapid filtration through glass fiber filters.[16]

-

Wash filters with ice-cold buffer.[16]

-

Measure the bound [³⁵S]GTPγS via scintillation counting.[16]

-

-

Data Analysis:

-

Plot the amount of [³⁵S]GTPγS bound against the logarithm of the methadone concentration.

-

Determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values from the dose-response curve.

-

β-Arrestin Recruitment Assay

This assay quantifies the interaction between the activated MOR and β-arrestin. The DiscoverX PathHunter® assay is a common platform based on enzyme fragment complementation (EFC).[18]

Methodology:

-

Principle: Cells are engineered to express the MOR fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag. Agonist-induced interaction of MOR and β-arrestin brings PK and EA into proximity, forming a functional β-galactosidase enzyme. This enzyme hydrolyzes a substrate to produce a chemiluminescent signal.[18]

-

Procedure:

-

Culture and seed PathHunter® cells expressing the tagged MOR and β-arrestin into a 384-well microplate.[18]

-

Incubate the cells overnight.[18]

-

Add varying concentrations of the test compound (methadone).

-

Incubate to allow for receptor activation and β-arrestin recruitment.

-

Add the detection reagents containing the chemiluminescent substrate.

-

Measure the luminescent signal using a plate reader.

-

-

Data Analysis:

-

Plot the luminescent signal against the logarithm of the methadone concentration to generate a dose-response curve.

-

Determine the EC50 and Emax for β-arrestin recruitment.

-

Conclusion

The mechanism of action of methadone at the µ-opioid receptor is multifaceted, characterized by its status as a high-affinity, full agonist with significant stereoselectivity. Its primary therapeutic effects arise from the canonical G-protein signaling pathway, leading to neuronal inhibition. Furthermore, its distinct profile as a biased agonist that potently recruits β-arrestin and induces receptor internalization differentiates it from other opioids like morphine and contributes to its unique clinical properties.[10][12] The additional activity of methadone as an NMDA receptor antagonist further broadens its therapeutic utility, particularly for complex pain conditions.[2] A thorough understanding of these molecular and cellular mechanisms is essential for the continued development of safer and more effective opioid analgesics and treatments for opioid use disorder.

References

- 1. Methadone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Methadone for Chronic Pain: A Review of Pharmacology, Efficacy, and Safety Concerns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Methadone - Wikipedia [en.wikipedia.org]

- 5. The mu1, mu2, delta, kappa opioid receptor binding profiles of methadone stereoisomers and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. zenodo.org [zenodo.org]

- 8. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]

- 9. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Characterization of methadone as a β-arrestin-biased μ-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. resources.revvity.com [resources.revvity.com]

- 14. Heteromerization of the μ- and δ-opioid receptors produces ligand-biased antagonism and alters μ-receptor trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. pubcompare.ai [pubcompare.ai]

- 17. Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [35S]GTPγS Binding | Springer Nature Experiments [experiments.springernature.com]

- 18. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Dual Identity of Methadone: An In-depth Guide to its NMDA Receptor Antagonism

For Immediate Release

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Methadone, a synthetic opioid widely recognized for its role in pain management and opioid addiction treatment, possesses a complex pharmacological profile that extends beyond its primary action as a µ-opioid receptor agonist. A significant and clinically relevant aspect of its mechanism is its function as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This dual action is thought to underpin its unique efficacy in treating complex pain syndromes, particularly neuropathic pain, and in mitigating the development of opioid tolerance. This technical guide provides a comprehensive overview of the core pharmacology of methadone as an NMDA receptor antagonist, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Mechanism of Action: Beyond the Opioid Receptor

The NMDA receptor, a ligand-gated ion channel activated by the neurotransmitter glutamate, plays a critical role in synaptic plasticity, learning, and memory. However, its overactivation is implicated in various pathological states, including central sensitization, which contributes to chronic pain states like hyperalgesia and allodynia, and the development of tolerance to opioid analgesics.[1]

Methadone exerts its influence on the NMDA receptor as a non-competitive antagonist .[2][3] This means it does not compete with glutamate or its co-agonist glycine for their binding sites. Instead, it is believed to bind to a site within the receptor's ion channel, physically obstructing the influx of calcium ions that would normally occur upon receptor activation.[4] This mechanism is similar to that of other well-known NMDA receptor antagonists like MK-801.[4][5]

The antagonism is not stereospecific, with both the R-(-)-methadone (levomethadone) and the S-(+)-methadone (dextromethadone) enantiomers contributing to this effect.[3][5] This is in contrast to its opioid activity, which is primarily mediated by the l-isomer.[3] The d-isomer, having minimal opioid activity, is being investigated for its potential as a standalone NMDA receptor antagonist for conditions like depression.[6]

Quantitative Analysis of NMDA Receptor Antagonism

The affinity and functional inhibition of methadone at the NMDA receptor have been quantified in various in vitro studies. The following table summarizes key findings, providing a comparative look at the potencies of racemic methadone and its individual enantiomers.

| Compound | Assay Type | Preparation | Value | Reference |

| Racemic (dl)-Methadone | Electrophysiology (Whole-cell voltage-clamp) | Rat Locus Coeruleus Neurons | IC₅₀: 3.5 ± 0.3 µM | [4] |

| Racemic (dl)-Methadone | Radioligand Binding ([³H]MK-801) | Rat Forebrain & Spinal Cord | Kᵢ: Low micromolar range | [5] |

| S-(+)-Methadone (d-Methadone / REL-1017) | Radioligand Binding ([³H]TCP) | Rat Cortical Membranes | Kᵢ: 4.21 µM | [7] |

| S-(+)-Methadone (d-Methadone / REL-1017) | FLIPR Ca²⁺ Assay (NR1/2C) | Recombinant Human Receptors | IC₅₀: 23 µM | [7] |

| R-(-)-Methadone | Electrophysiology (Xenopus Oocyte) | Recombinant Rat Receptors (NR1/2A) | Highly selective inhibition | [2] |

| l-Methadone | Electrophysiology (Whole-cell voltage-clamp) | Rat Locus Coeruleus Neurons | Similar inhibition to d-methadone at 3 µM and 30 µM | [4] |

| d-Methadone | Electrophysiology (Whole-cell voltage-clamp) | Rat Locus Coeruleus Neurons | Similar inhibition to l-methadone at 3 µM and 30 µM | [4] |

IC₅₀ (Half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. Kᵢ (Inhibition constant) is an indication of the binding affinity of a drug to a receptor.

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of methadone's NMDA receptor antagonism.

Radioligand Binding Assay for NMDA Receptor Affinity

This protocol is adapted from studies investigating the binding of non-competitive antagonists to the NMDA receptor.[5][7]

-

Objective: To determine the binding affinity (Kᵢ) of methadone and its enantiomers for the MK-801/TCP binding site within the NMDA receptor channel.

-

Materials:

-

Synaptic membranes prepared from rat forebrain or spinal cord, or membranes from cells expressing specific human NMDA receptor subtypes.

-

Radioligand: [³H]MK-801 or [³H]TCP.

-

Test compounds: Racemic methadone, S-(+)-methadone, R-(-)-methadone at various concentrations.

-

Non-specific binding control: A high concentration of a known non-competitive antagonist (e.g., unlabeled MK-801).

-

Assay buffer.

-

Glass fiber filters (e.g., GF/C).

-

Scintillation counter.

-

-

Procedure:

-

Incubate the prepared membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

-

Parallel incubations are performed with the non-specific binding control to determine the amount of non-specific binding.

-

After incubation to equilibrium, the reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC₅₀ value is determined from the competition curve, and the Kᵢ value is calculated using the Cheng-Prusoff equation.

-

Electrophysiological Recording of NMDA Receptor Currents

This protocol is based on whole-cell voltage-clamp recordings from neurons to measure the functional inhibition of NMDA receptors.[4]

-

Objective: To determine the IC₅₀ of methadone for the inhibition of NMDA-evoked currents.

-

Materials:

-

Brain slices (e.g., from rat locus coeruleus) or cultured neurons.

-

Artificial cerebrospinal fluid (aCSF).

-

Patch-clamp rig with amplifier and data acquisition system.

-

Glass micropipettes for recording.

-

NMDA solution.

-

Methadone solutions at various concentrations.

-

Mg²⁺-free aCSF to relieve the voltage-dependent magnesium block of the NMDA receptor.

-

-

Procedure:

-

Prepare brain slices or cultured neurons for recording.

-

Establish a whole-cell patch-clamp recording from a target neuron.

-

Hold the neuron at a negative membrane potential (e.g., -60 mV) in Mg²⁺-free aCSF.

-

Apply NMDA to the neuron to evoke an inward current.

-

Once a stable baseline NMDA-evoked current is established, co-apply varying concentrations of methadone with the NMDA.

-

Measure the reduction in the amplitude of the NMDA-evoked current in the presence of methadone.

-

Construct a concentration-response curve and calculate the IC₅₀ value.

-

Fluorometric Imaging Plate Reader (FLIPR) Ca²⁺ Assay

This high-throughput in vitro assay measures intracellular calcium changes as a functional readout of NMDA receptor activity.[7][8]

-

Objective: To determine the functional inhibitory potency (IC₅₀) of methadone on different NMDA receptor subtypes.

-

Materials:

-

Cell line stably expressing specific human NMDA receptor subtypes (e.g., HEK293 cells with NR1/NR2A).

-

Calcium-sensitive fluorescent dye (e.g., Calcium 6 dye).

-

Assay buffer (e.g., HBSS with HEPES).

-

NMDA receptor co-agonists: Glutamate and Glycine.

-

Methadone solutions at various concentrations.

-

FLIPR instrument.

-

-

Procedure:

-

Plate the cells in a microplate and allow them to adhere.

-

Load the cells with the calcium-sensitive dye.

-

Pre-incubate the cells with varying concentrations of methadone.

-

Place the plate in the FLIPR instrument.

-

Initiate fluorescence reading and then add the NMDA receptor co-agonists to stimulate the receptor.

-

The instrument measures the change in fluorescence, which corresponds to the influx of calcium.

-

The inhibitory effect of methadone is quantified by the reduction in the agonist-induced fluorescence signal.

-

An IC₅₀ value is determined from the concentration-response data.

-

Clinical Relevance and Future Directions

The NMDA receptor antagonism of methadone is a key feature that distinguishes it from other opioids and contributes significantly to its clinical utility.

-

Neuropathic Pain: Its ability to block NMDA receptors makes methadone particularly effective in managing neuropathic pain, a condition often refractory to traditional opioid therapy.[3]

-

Opioid Tolerance and Hyperalgesia: By inhibiting the NMDA receptor-mediated processes that lead to central sensitization, methadone can reduce the development of tolerance to its own analgesic effects and to those of other opioids.[9] This makes it a valuable agent in opioid rotation strategies.

-

Depression: The d-isomer of methadone, which has low opioid activity but retains NMDA receptor antagonist properties, is being investigated as a novel, rapid-acting antidepressant, similar to ketamine.[6]

References

- 1. Unique pharmacodynamic properties and low abuse liability of the μ-opioid receptor ligand (S)-methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional inhibition by methadone of N-methyl-D-aspartate receptors expressed in Xenopus oocytes: stereospecific and subunit effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methadone - Wikipedia [en.wikipedia.org]

- 4. Activation of µ-opioid receptors and block of KIR3 potassium channels and NMDA receptor conductance by l- and d-methadone in rat locus coeruleus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The d- and l-isomers of methadone bind to the non-competitive site on the N-methyl-D-aspartate (NMDA) receptor in rat forebrain and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Methyl-D-aspartate receptor antagonist d-methadone produces rapid, mTORC1-dependent antidepressant effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. youtube.com [youtube.com]

- 9. d-Methadone blocks morphine tolerance and N-methyl-D-aspartate-induced hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Different Methadone Formulations

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methadone, a synthetic opioid agonist, is a cornerstone in the management of opioid use disorder and chronic pain. Its clinical efficacy is intrinsically linked to its complex pharmacokinetic profile, which is influenced by its formulation, route of administration, and the stereochemistry of the molecule. This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of various methadone formulations, including oral tablets, oral solutions, and the distinct properties of its racemic mixture versus the purified R-enantiomer. Detailed experimental protocols for bioavailability studies are outlined, and the key signaling pathways underlying methadone's therapeutic and adverse effects are visualized. This document is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development, offering a granular understanding of methadone's disposition in the body to inform clinical practice and future research.

Introduction

Methadone is administered as a racemic mixture of (R)- and (S)-methadone. The (R)-enantiomer is primarily responsible for the desired opioid agonist effects at the µ-opioid receptor, exhibiting a much higher affinity and analgesic potency than the (S)-enantiomer. Both enantiomers, however, contribute to the antagonism of the N-methyl-D-aspartate (NMDA) receptor, a mechanism that may contribute to its efficacy in neuropathic pain and its ability to modulate opioid tolerance. Understanding the distinct pharmacokinetic profiles of these enantiomers and how different formulations influence their absorption and distribution is paramount for optimizing therapeutic outcomes and ensuring patient safety.

Pharmacokinetics of Different Methadone Formulations

The oral route is the most common for methadone administration. While various oral formulations exist, including tablets and solutions, studies have consistently shown no statistically significant differences in their pharmacokinetic profiles.[1][2] The U.S. Food and Drug Administration (FDA) considers methadone hydrochloride tablets to be bioequivalent to oral solutions, and as such, does not require in-vivo bioequivalence studies for generic tablet formulations.[3]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for different methadone formulations and enantiomers.

Table 1: Pharmacokinetic Parameters of Oral Racemic Methadone

| Parameter | Value | Reference |

| Bioavailability (F) | 70-80% (range 36-100%) | [1] |

| Time to Peak Concentration (Tmax) | 2.5 - 4 hours | [4] |

| Elimination Half-life (t½) | 8 - 59 hours (average 24 hours) | [1] |

| Volume of Distribution (Vd) | 2.1 - 5.6 L/kg | |

| Clearance (CL) | Highly variable |

Table 2: Comparative Pharmacokinetics of (R)- and (S)-Methadone Following Racemic Oral Administration

| Parameter | (R)-methadone | (S)-methadone | Reference |

| Peak Plasma Concentration (Cmax) | Lower | Higher | |

| Time to Peak Concentration (Tmax) | Longer (approx. 3.1 h) | Shorter (approx. 2.4 h) | |

| Elimination Half-life (t½β) | Longer (approx. 51 h) | Shorter | |

| Volume of Distribution at Steady State (Vdss) | Greater | Lower | |

| Apparent Oral Clearance (CL/F) | Similar | Similar |

Table 3: Bioavailability of Different Methadone Administration Routes

| Route of Administration | Mean Bioavailability (F) | Reference |

| Oral | 86% | [5] |

| Intravenous | 100% (by definition) | |

| Rectal (solution) | 76% | [5] |

| Nasal | 85% | [6] |

Experimental Protocols for Bioavailability Studies

A typical experimental protocol for a human bioavailability study of an oral methadone formulation involves a crossover design to minimize inter-individual variability.

Study Design

A randomized, single-dose, two-period, two-sequence crossover study is a standard approach. Healthy, non-smoking adult volunteers who are not opioid-dependent are recruited. After providing informed consent, subjects are randomly assigned to one of two sequences for receiving the test and reference formulations. A washout period of at least 14 days is maintained between the two study periods.

Dosing and Administration

A single oral dose of methadone hydrochloride (e.g., 10 mg) is administered with a standardized volume of water after an overnight fast. Food is typically withheld for a specified period post-dosing to avoid any influence on absorption.

Blood Sampling

Serial venous blood samples are collected in heparinized tubes at predetermined time points. A typical sampling schedule would be: pre-dose (0 hours), and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose. Plasma is separated by centrifugation and stored frozen at -20°C or below until analysis.

Analytical Method

Plasma concentrations of methadone and its primary metabolite, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP), are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method offers high sensitivity and specificity for the accurate determination of drug concentrations.

Pharmacokinetic Analysis

The following pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental methods:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC0-t: Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.

-

AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.

-

t½: Elimination half-life.

Bioequivalence is determined by comparing the 90% confidence intervals for the geometric mean ratios (test/reference) of Cmax, AUC0-t, and AUC0-∞, which should fall within the range of 80-125%.

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways

Methadone exerts its effects through complex interactions with the µ-opioid and NMDA receptors.

Experimental Workflow

The following diagram illustrates the typical workflow for a methadone bioavailability study.

Conclusion

The pharmacokinetics of methadone are characterized by high inter-individual variability, a long and variable half-life, and stereoselective disposition of its enantiomers. Oral formulations, including tablets and solutions, are bioequivalent, providing flexibility in clinical use. A thorough understanding of its pharmacokinetic properties is essential for safe and effective dosing, particularly when initiating therapy or switching between formulations or routes of administration. The dual action of methadone on both µ-opioid and NMDA receptors contributes to its unique clinical profile. Future research should continue to explore the clinical implications of the stereoselective pharmacokinetics of methadone and the development of novel formulations with improved pharmacokinetic profiles.

References

- 1. Three oral formulations of methadone. A clinical and pharmacodynamic comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. atforum.com [atforum.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Practical Pharmacology of Methadone: A Long-acting Opioid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioavailabilities of rectal and oral methadone in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the In Vitro Effects of Methadone on Central Nervous System Cells

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the in vitro effects of methadone on central nervous system (CNS) cells. It synthesizes findings from multiple studies, focusing on the direct molecular and cellular impacts of methadone on neurons and glial cells. The document includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate a deeper understanding of methadone's mechanisms of action and potential neurotoxicity.

Quantitative Data Summary

The following tables summarize the quantitative effects of methadone observed in various in vitro CNS cell models.

Table 1: Cytotoxicity and Apoptotic Effects of Methadone

| Cell Type | Methadone Concentration | Treatment Duration | Observed Effect | Citation |

| Primary Rat Cortical Neurons | 10 µM | 3 days | Significant increase in cleaved caspase-3 (marker for apoptosis). | [1][2][3] |

| Primary Rat CNS Cultures (neurons, oligodendrocytes, astrocytes, microglia) | 0.3 - 300 µM | 3 days | Dose-dependent decrease in cell viability across all cell types. | [2] |

| SH-SY5Y Human Neuroblastoma | High concentrations | Not specified | Induction of necrotic-like, caspase-independent cell death. | [4] |

| Differentiated SH-SY5Y | 0.1 - 100 µM | 24 hours | No significant overall effects observed, but a numerical decrease in cell count was detected. | [5] |

| Bone-Marrow-Derived Mast Cells | 0.5 mM | 30 seconds - 5 minutes | 58% cell mortality. | [6] |

| Bone-Marrow-Derived Mast Cells | 1 mM | 30 seconds - 5 minutes | 86.6% cell mortality. | [6] |

Table 2: Effects of Methadone on Gene and Protein Expression

| Cell Type | Methadone Concentration | Treatment Duration | Observed Effect | Citation |

| Primary Rat Cortical Neurons | 10 µM | 3 days | Increased abundance of cleaved Caspase-3. | [2] |

| Human Cortical Organoids (hCOs) | 1 µM | 50 days | Altered expression of genes associated with synaptogenesis. | [7] |

Table 3: Effects of Methadone on Cellular Function and Morphology

| Cell Type | Methadone Concentration | Treatment Duration | Observed Effect | Citation |

| Primary Rat Cortical Neurons | 10 µM | 3 days | Reduced synaptic density. | [1][2][3] |

| Primary Rat Oligodendrocytes | 10 µM | 3 days | Increased apoptosis and reduced myelinating capacity. | [1][2][3] |

| Primary Rat Microglia and Astrocytes | 10 µM | 3 days | Promoted proinflammatory activation. | [1][2][3] |

| NG108-15 Neuroblastoma/Glioma Hybrid Cells | Various concentrations | 4 hours | Decreased mitochondrial network, decreased number of mitochondrial objects, and increased mean area of mitochondrial objects. | [8][9] |

| Human Cortical Organoids (hCOs) | 1 µM and 10 µM | 4 weeks | Suppressed maturation of neuronal function (e.g., reduced AP firing frequency). | [10] |

| Mouse Neuroblastoma N1E115 Cells | Dose-dependent | Not specified | Decreased T-type calcium currents (partially blocked by naloxone). | [11] |

| Mouse Neuroblastoma N1E115 Cells | Dose-dependent | Not specified | Inhibited L-type calcium currents (not antagonized by naloxone). | [11] |

| SH-SY5Y and SH-EP1-halpha7 Cells | Not specified | Not specified | Evoked increases in intracellular calcium ([Ca2+]i). | [12][13] |

Key Signaling Pathways

Methadone exerts its effects on CNS cells through multiple complex mechanisms. It interacts with several receptor systems and can trigger distinct intracellular signaling cascades leading to apoptosis, neuroinflammation, and altered neuronal function.

Methadone's Primary Receptor Interactions and Downstream Effects

Methadone-Induced Cell Death Pathways

Experimental Protocols

This section details common methodologies employed in the in vitro study of methadone's effects on CNS cells.

Cell Culture and Treatment

-

Primary CNS Cell Cultures: Primary cultures of neurons, oligodendrocytes, microglia, and astrocytes are often isolated from rat cortices.[1][2] A common experimental model involves treating these cultures with 10 µM methadone for three days to emulate sustained exposure.[1][2]

-

Cell Lines: The human neuroblastoma SH-SY5Y cell line is a frequently used model.[4] These cells can be used in their undifferentiated state or differentiated into a more mature neuronal phenotype. Treatment durations can range from hours to several days.[5]

-

Human Cortical Organoids (hCOs): hCOs are generated from human induced pluripotent stem cells (iPSCs) and provide a 3D model that recapitulates aspects of human brain development.[7][10] For chronic exposure studies, hCOs are often treated with methadone (e.g., 1 µM) for several weeks.[7][10]

Experimental Workflow for Neurotoxicity Assessment

Key Experimental Procedures

-

Cell Viability Assays:

-

Method: Assays like the MTT or CellTiter-Blue are used to assess the metabolic activity of cells as an indicator of viability.

-

Protocol: Cells are cultured in 96-well plates and treated with various concentrations of methadone. Following treatment, the reagent (e.g., CellTiter-Blue) is added, and fluorescence is measured to determine the percentage of viable cells relative to a vehicle-treated control.[2]

-

-

Apoptosis Detection:

-

Method: Apoptosis is primarily detected by measuring the levels of cleaved caspase-3, an executioner caspase, through immunofluorescence or Western blotting.[2][3]

-

Immunofluorescence Protocol: Cells cultured on coverslips are fixed, permeabilized, and blocked. They are then incubated with a primary antibody against cleaved caspase-3, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI, and the percentage of apoptotic cells is quantified by microscopy.[2]

-

Western Blot Protocol: Cell lysates are collected, and protein concentrations are determined. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against cleaved caspase-3 and a loading control (e.g., β-actin). A secondary antibody conjugated to an enzyme is used for detection.[2]

-

-

Synaptic Density Analysis:

-

Method: The density of synapses is assessed by the co-localization of presynaptic (e.g., synaptophysin) and postsynaptic (e.g., PSD-95) markers using immunofluorescence and confocal microscopy.[2]

-

Protocol: Mature neuronal cultures are treated with methadone, fixed, and stained for presynaptic and postsynaptic markers. Confocal images are taken, and the number and area of co-localized puncta along dendrites are quantified.[2]

-

-

Mitochondrial Morphology Analysis:

-

Method: Live-cell imaging with mitochondria-specific fluorescent dyes (e.g., MitoTracker) is used to visualize and quantify changes in mitochondrial morphology.[8][9]

-

Protocol: Cells are stained with MitoTracker and then treated with methadone. Images of mitochondria are acquired over time using a high-content imaging device. Parameters such as total mitochondrial area, network complexity, and number of individual mitochondria are analyzed using automated image analysis software.[8][9]

-

-

Electrophysiology:

-

Method: Whole-cell patch-clamp recordings are used to measure the electrophysiological properties of neurons, such as action potential firing, ion channel currents, and resting membrane potential.[10]

-

Protocol: Cortical organoids or cultured neurons are transferred to a recording chamber. A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The membrane is then ruptured to allow electrical access to the cell's interior. Various voltage and current protocols are applied to measure neuronal activity.[10]

-

-

Calcium Imaging:

-

Method: Fluorescent calcium indicators (e.g., Fluo-3 AM) are used to measure changes in intracellular calcium concentrations in response to methadone.[12][13]

-

Protocol: Cells are loaded with a calcium-sensitive dye. A baseline fluorescence is recorded before the addition of methadone. Changes in fluorescence intensity, indicating fluctuations in intracellular calcium, are then monitored over time using a fluorescence microscope.[13]

-

References

- 1. investigadores.uandes.cl [investigadores.uandes.cl]

- 2. researchgate.net [researchgate.net]

- 3. Methadone directly impairs central nervous system cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methadone induces necrotic-like cell death in SH-SY5Y cells by an impairment of mitochondrial ATP synthesis. [ruidera.uclm.es]

- 5. benchchem.com [benchchem.com]

- 6. Methadone Requires the Co-Activation of μ-Opioid and Toll-Like-4 Receptors to Produce Extracellular DNA Traps in Bone-Marrow-Derived Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. The effects of morphine, methadone, and fentanyl on mitochondria: A live cell imaging study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effects of morphine, methadone, and fentanyl on mitochondria : A live cell imaging study [diva-portal.org]

- 10. Methadone Suppresses Neuronal Function and Maturation in Human Cortical Organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HKU Scholars Hub: Morphine and methadone have different effects on calcium channel currents in neuroblastoma cells [hub.hku.hk]

- 12. Methadone increases intracellular calcium in SH-SY5Y and SH-EP1-halpha7 cells by activating neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. "Methadone Increases Intracellular Calcium In Sh-Sy5Y And Sh-Ep1-Hî±7 C" by Jukka S. Pakkanen, Heli Nousiainen et al. [scholar.barrowneuro.org]

Beyond the Opioid Receptor: A Technical Guide to the Cellular and Molecular Targets of Methadone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methadone is a synthetic opioid renowned for its efficacy in treating opioid use disorder and managing chronic pain. Its primary therapeutic effects are mediated through the agonism of the μ-opioid receptor. However, a growing body of evidence reveals that methadone's pharmacological profile is far more complex, involving interactions with a range of non-opioid cellular and molecular targets. This guide provides an in-depth exploration of these off-target interactions, offering a valuable resource for researchers and professionals in drug development seeking to understand the multifaceted mechanisms of methadone action, including its therapeutic benefits and adverse effects.

Non-Opioid Receptor Targets of Methadone

Methadone's interaction with various non-opioid receptors contributes significantly to its analgesic properties, particularly in neuropathic pain, and may also play a role in its side-effect profile.

N-Methyl-D-Aspartate (NMDA) Receptors

Methadone acts as a noncompetitive antagonist at the NMDA receptor, an ionotropic glutamate receptor crucial for synaptic plasticity and pain signaling.[1][2] This action is thought to contribute to its effectiveness in treating neuropathic pain and reducing opioid tolerance.[1] Both enantiomers of methadone, (R)-(-)-methadone (levomethadone) and (S)-(+)-methadone (dextromethadone), bind to the NMDA receptor.[2] Racemic methadone inhibits all subtypes of rat NMDA receptors with IC50 values in the low micromolar range, which are clinically achievable concentrations.[3] The inhibition is noncompetitive, as methadone decreases the maximum NMDA-stimulated currents with little change to the NMDA concentration that produces half-maximal activation.[3]

Sigma (σ) Receptors

Methadone also interacts with sigma (σ) receptors, which are non-opioid receptors found throughout the central nervous system and periphery.[4] While the precise role of sigma receptors in methadone's pharmacology is still under investigation, they are known to modulate various neurotransmitter systems and have been implicated in pain perception.

Modulation of Ion Channels

A significant aspect of methadone's non-opioid activity involves its interaction with various ion channels, particularly those in the heart, which is a primary concern for its safety profile.

Cardiac Ion Channels

Methadone's effects on cardiac ion channels are of particular clinical importance due to the risk of QT interval prolongation and torsades de pointes.[1][5]

-

hERG (human Ether-à-go-go-Related Gene) Potassium Channels: Methadone is a potent blocker of the hERG K+ channel, which is crucial for cardiac repolarization.[1][6] Inhibition of this channel is a primary mechanism behind methadone-induced QT prolongation.[6] The two enantiomers of methadone exhibit different potencies in blocking the hERG channel, with dextromethadone being more potent than levomethadone.[1]

-

Voltage-Gated Sodium Channels (Nav1.5): Methadone also blocks the cardiac voltage-gated sodium channel Nav1.5 with an IC50 in the micromolar range.[1][7] This action is similar to that of local anesthetics and may contribute to its arrhythmogenic potential.[1][7]

-

Other Cardiac Potassium Channels: Recent studies have shown that methadone also inhibits the inward rectifier potassium channel (Kir2.1/IK1) with a potency similar to its block of hERG.[8][9] This multi-channel blockade may further contribute to its cardiac side effects.[8][9] Methadone has also been shown to be a less potent inhibitor of other cardiac potassium channels like KvLQT1/hminK and Kv4.3/hKChIP2.2.[10][11]

-

Voltage-Gated Calcium Channels (Cav1.2): Methadone can also block L-type voltage-gated calcium channels (Cav1.2) in the heart.[10][11]

Inhibition of Monoamine Transporters

Methadone inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE) by blocking their respective transporters, SERT and NET.[12][13] This action may contribute to its analgesic effects, particularly in the context of neuropathic pain, and could also be a factor in potential drug interactions leading to serotonin syndrome.[12][14]

Quantitative Data on Methadone's Non-Opioid Targets

The following tables summarize the available quantitative data for the interaction of methadone and its enantiomers with various non-opioid molecular targets.

Table 1: Methadone Interaction with NMDA Receptors

| Ligand | Receptor Subtype | Assay Type | K i (µM) | IC 50 (µM) | Species | Reference |

| dl-Methadone | NMDA (non-competitive site) | Radioligand Binding ([³H]MK-801) | Low µM affinity | - | Rat | [2] |

| d-Methadone | NMDA (non-competitive site) | Radioligand Binding ([³H]MK-801) | Low µM affinity | - | Rat | [2] |

| l-Methadone | NMDA (non-competitive site) | Radioligand Binding ([³H]MK-801) | Low µM affinity | - | Rat | [2] |

| Racemic Methadone | NR1/2A | Electrophysiology | - | Low µM range | Rat | [3] |

| Racemic Methadone | NR1/2B | Electrophysiology | - | Low µM range | Rat | [3] |

| Racemic Methadone | NR1/2C | Electrophysiology | - | Low µM range | Rat | [3] |

| Racemic Methadone | NR1/2D | Electrophysiology | - | Low µM range | Rat | [3] |

Table 2: Methadone Interaction with Cardiac Ion Channels

| Ligand | Ion Channel | IC 50 (µM) | Experimental System | Reference |

| Racemic Methadone | hERG | 9.8 - 210 | Transfected HEK293 cells, Xenopus oocytes | [5][6][8][15] |

| (S)-(+)-Methadone | hERG | ~12 - 100 | Transfected cells, Xenopus oocytes | [1][6][16] |

| (R)-(-)-Methadone | hERG | ~29 - 270 | Transfected cells, Xenopus oocytes | [1][6][16] |

| Racemic Methadone | Nav1.5 | ~10 - 11.2 (tonic), 5.5 (phasic) | Transfected HEK293 cells | [1][8][10][11] |

| Racemic Methadone | Kir2.1 (IK1) | 1.5 - 2.9 | Transfected HEK293 & COS cells | [8][9] |

| Racemic Methadone | Cav1.2 | 26.7 (tonic), 7.7 (phasic) | Transfected mammalian cells | [10][11] |

| Racemic Methadone | Kv4.3/hKChIP2.2 | 39.0 | Transfected mammalian cells | [10][11] |

| Racemic Methadone | KvLQT1/hminK | 53.3 | Transfected mammalian cells | [10][11] |

Table 3: Methadone Interaction with Monoamine Transporters

| Ligand | Transporter | IC 50 (µM) | Experimental System | Reference |

| Racemic Methadone | SERT | 1.4 | Transfected HEK293 cells | [1] |

| l(R)-Methadone | SERT | Low µM range | Transfected HEK293 cells | [12] |

| d(S)-Methadone | SERT | 1-10 | Transfected HEK293 cells | [12] |

| Racemic Methadone | NET | 0.259 | Transfected HEK293 cells | [1] |

| Methadone | Serotonin Uptake | 0.1 - 1 | Rat brain synaptosomes | [13] |

| Methadone | Norepinephrine Uptake | 10 | Rat brain synaptosomes | [13] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by methadone's non-opioid interactions and a general workflow for investigating these effects.

Caption: Signaling pathways of methadone's non-opioid targets.

Caption: General experimental workflow for studying methadone's non-opioid targets.

Detailed Methodologies for Key Experiments

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis

This technique is essential for studying the effects of methadone on ion channel function.[7][17][18][19][20][21][22]

Objective: To measure the effect of methadone on the currents flowing through specific ion channels (e.g., hERG, Nav1.5) expressed in a cellular system.

Materials:

-

Cell line stably expressing the ion channel of interest (e.g., HEK293 cells).

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).

-

Borosilicate glass capillaries for pulling micropipettes.

-

External (bath) solution containing physiological concentrations of ions.

-

Internal (pipette) solution mimicking the intracellular ionic composition.

-

Methadone stock solution and perfusion system for drug application.

Protocol:

-

Cell Preparation: Plate the cells expressing the target ion channel onto glass coverslips 24-48 hours before the experiment.

-

Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording:

-

Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.

-

Approach a single cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

Clamp the membrane potential at a holding potential (e.g., -80 mV) and apply specific voltage protocols to elicit ionic currents through the channel of interest.

-

-

Drug Application:

-

Record baseline currents in the absence of methadone.

-

Perfuse the recording chamber with the external solution containing the desired concentration of methadone and record the currents again.

-

Perform a washout by perfusing with the drug-free external solution to observe the reversibility of the effect.

-

-

Data Analysis:

-

Measure the peak current amplitude in the absence and presence of methadone.

-

Calculate the percentage of current inhibition for each methadone concentration.

-

Construct a concentration-response curve and fit it with the Hill equation to determine the IC50 value.

-

Radioligand Binding Assay for Receptor and Transporter Affinity

This method is used to determine the binding affinity (Ki) of methadone for its molecular targets.[2][23][24][25]

Objective: To quantify the affinity of methadone for a specific receptor or transporter by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes or tissue homogenates expressing the target protein (e.g., rat brain synaptosomes for NMDA receptors).

-

Radiolabeled ligand with high affinity and specificity for the target (e.g., [³H]MK-801 for the NMDA receptor).

-

Unlabeled methadone for competition.

-

Assay buffer.

-

Glass fiber filters and a cell harvester for separating bound and free radioligand.

-

Scintillation counter for detecting radioactivity.

Protocol:

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled methadone in the assay buffer. Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known competing ligand).

-

Incubation: Incubate the plate at a specific temperature for a duration sufficient to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the methadone concentration to generate a competition curve.

-

Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

-

Conclusion

The pharmacological actions of methadone extend far beyond its interaction with opioid receptors. Its effects on NMDA receptors, a variety of cardiac ion channels, and monoamine transporters are crucial to its overall therapeutic and toxicological profile. A thorough understanding of these non-opioid targets is essential for optimizing its clinical use, predicting and mitigating adverse effects, and guiding the development of safer and more effective analgesics and addiction therapies. This guide provides a comprehensive overview of the current knowledge in this area, serving as a valuable resource for the scientific and drug development communities.

References

- 1. Methadone - Wikipedia [en.wikipedia.org]

- 2. The d- and l-isomers of methadone bind to the non-competitive site on the N-methyl-D-aspartate (NMDA) receptor in rat forebrain and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functional inhibition by methadone of N-methyl-D-aspartate receptors expressed in Xenopus oocytes: stereospecific and subunit effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methadone | C21H27NO | CID 4095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The effects of chiral isolates of methadone on the cardiac potassium channel IKr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. The opioid methadone induces a local anaestheticlike inhibition of the cardiac Na+ channel, Nav1.5 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. ahajournals.org [ahajournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Increased cardiac risk in concomitant methadone and diazepam treatment: pharmacodynamic interactions in cardiac ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Opioid‐induced inhibition of the human 5‐HT and noradrenaline transporters in vitro: link to clinical reports of serotonin syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methadone inhibits serotonin and norephinephrine uptake into rat brain synaptosomes and synaptic vesicles in vitro but not in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medsafe.govt.nz [medsafe.govt.nz]

- 15. Influence of opioid agonists on cardiac human ether-a-go-go-related gene K(+) currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Stereoselective block of hERG channel by (S)-methadone and QT interval prolongation in CYP2B6 slow metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Whole Cell Patch Clamp Protocol [protocols.io]

- 18. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The opioid methadone induces a local anaesthetic-like inhibition of the cardiac Na⁺ channel, Na(v)1.5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. docs.axolbio.com [docs.axolbio.com]

- 21. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

- 22. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]

- 23. Characterization of methadone as a β-arrestin-biased μ-opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 24. giffordbioscience.com [giffordbioscience.com]

- 25. Radioligand binding assays: from opiate receptors to drug discovery mainstay. | Revvity [revvity.com]

Technical Guide: In Vivo and In Vitro Models for Studying Methadone's Effects

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Methadone is a potent, long-acting synthetic µ-opioid receptor agonist used primarily for the management of severe pain and for opioid maintenance therapy in the treatment of opioid addiction.[1] Its complex pharmacology, which includes antagonism of the N-methyl-D-aspartate (NMDA) receptor and inhibition of serotonin and norepinephrine reuptake, contributes to its efficacy but also to a wide range of physiological and cellular effects.[1] Understanding these effects is critical for optimizing therapeutic strategies, mitigating adverse reactions, and developing safer alternatives. This guide provides a technical overview of the key in vitro and in vivo models used to investigate the multifaceted actions of methadone, complete with experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and workflows.

In Vitro Models for Methadone Research

In vitro models offer controlled environments to dissect the direct cellular and molecular effects of methadone, free from the systemic complexities of a whole organism. These models range from single cell-type primary cultures to complex, three-dimensional organoids.

Key In Vitro Systems

-

Primary Cell Cultures : These models involve isolating specific cell types directly from animal tissues, such as neurons, astrocytes, microglia, and oligodendrocytes.[2][3] They are invaluable for studying methadone's direct impact on the survival, function, and maturation of individual central nervous system (CNS) cell types.[3] For instance, studies have used primary rat cortical neurons to investigate methadone-induced apoptosis and reductions in synaptic density.[2]

-

Human Induced Pluripotent Stem Cell (iPSC) Models : iPSCs can be differentiated into various neural cell types and assembled into three-dimensional cortical organoids (hCOs).[4][5] These hCOs mimic early human fetal brain development, providing a unique platform to study the effects of prenatal methadone exposure on neurodevelopment, synaptogenesis, and neuronal function in a human-relevant context.[4][5]

-

Cell Lines : While less representative of in vivo physiology than primary cultures or organoids, immortalized cell lines are useful for high-throughput screening and mechanistic studies, particularly for investigating specific signaling pathways or metabolic processes involving cytochrome P450 (CYP) enzymes.[6]

Quantitative Data: Methadone-Induced Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of methadone on different primary CNS cell types after a three-day chronic exposure, as determined by a CellTiter-Blue viability assay.

| Cell Type | Source | Methadone IC50 (µM) | Key Finding | Citation |

| Neurons | Rat Cortex | 48.9 | Methadone induces neuronal apoptosis. | [3] |

| Oligodendrocytes | Rat Cortex | 47.7 | Methadone leads to oligodendrocyte apoptosis and reduces myelinating capacity. | [3] |

| Astrocytes | Rat Cortex | 100.8 | Astrocytes show lower sensitivity to methadone-induced toxicity compared to neurons and oligodendrocytes. | [3] |

| Microglia | Rat Cortex | 70.3 | Methadone promotes proinflammatory activation of microglia. | [3] |

Experimental Protocol: Assessing Methadone's Effect on Neuronal Synaptic Density

This protocol describes an immunofluorescence-based method to quantify synaptic density in primary neuronal cultures exposed to methadone, adapted from methodologies described in the literature.[2][3]

Objective: To determine if chronic methadone exposure alters the number of synaptic contacts in primary cortical neurons.

Materials & Reagents:

-

Primary cortical neurons from E18 rat embryos

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Poly-D-lysine coated coverslips

-

Methadone hydrochloride solution (10 mM stock in sterile water)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization/Blocking Buffer: 0.2% Triton X-100 and 5% Normal Goat Serum in PBS

-

Primary Antibodies:

-

Mouse anti-Synapsin I (presynaptic marker)

-

Rabbit anti-Homer1 (postsynaptic marker)

-

-

Secondary Antibodies:

-

Goat anti-Mouse IgG, Alexa Fluor 488

-

Goat anti-Rabbit IgG, Alexa Fluor 594

-

-

DAPI (4′,6-diamidino-2-phenylindole) nuclear stain

-

Fluorescence microscope with image acquisition software (e.g., Zeiss LSM 880)

Procedure:

-

Cell Culture: Plate primary cortical neurons on poly-D-lysine coated coverslips in a 24-well plate and culture for six days in vitro (DIV).

-

Methadone Treatment: On DIV 6, treat the neurons with 10 µM methadone or a vehicle control (sterile water). Culture for an additional three days to emulate chronic administration.[3]

-

Fixation: On DIV 9, gently wash the cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization and Blocking: Wash three times with PBS. Permeabilize and block the cells with Permeabilization/Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies (anti-Synapsin I and anti-Homer1) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash three times with PBS. Incubate with corresponding fluorescently-labeled secondary antibodies and DAPI for 2 hours at room temperature, protected from light.

-

Mounting: Wash three times with PBS and mount the coverslips onto glass slides using an anti-fade mounting medium.

-

Image Acquisition & Analysis:

-

Acquire images using a fluorescence microscope with a 63x objective.

-

For each condition, capture at least 10 random fields of view.

-

Synaptic puncta are identified by the juxtaposition of presynaptic (Synapsin I) and postsynaptic (Homer1) markers.

-

Quantify the number of co-localized puncta per unit length of dendrite using image analysis software (e.g., ImageJ with the Puncta Analyzer plugin).

-

Perform statistical analysis (e.g., Student's t-test) to compare synaptic density between methadone-treated and vehicle control groups.

-

Visualization: In Vitro Experimental Workflow

In Vivo Models for Methadone Research

In vivo models are essential for understanding the systemic effects of methadone, including its pharmacokinetics, pharmacodynamics, behavioral consequences, and impact on organ systems within a living organism.

Key In Vivo Systems

-

Rodent Models (Mice and Rats): These are the most common models for studying methadone's effects. They are used to investigate a wide range of outcomes, including:

-

Prenatal Exposure: Modeling methadone maintenance therapy during pregnancy to study its impact on fetal development, neonatal opioid withdrawal syndrome, and long-term neurodevelopmental outcomes in offspring.[7]

-

Pharmacokinetics: Determining how methadone is absorbed, distributed, metabolized, and excreted. These studies often analyze the role of specific CYP enzymes.[6][8]

-

Behavioral Effects: Assessing analgesia (e.g., tail-flick test), reward/addiction liability (e.g., conditioned place preference), anxiety, and cognitive function (e.g., Morris water maze).[2]

-

Toxicity: Evaluating acute and chronic toxicity, including respiratory depression and effects on various organs.[9]

-

Quantitative Data: Methadone Pharmacokinetics & Metabolism

The metabolism of methadone is highly variable and primarily mediated by cytochrome P450 enzymes in the liver. Understanding this is crucial for interpreting in vivo data.

| Enzyme | Role in Methadone Metabolism | Key Modulators | Citation |

| CYP3A4 | Major enzyme involved in N-demethylation to the inactive metabolite EDDP. | Inhibited by some antivirals; induced by others. | [6][8][10] |

| CYP2B6 | Significant role in the metabolism of both R- and S-methadone. Genetic polymorphisms can greatly alter clearance. | Polymorphisms (e.g., slow metabolizer alleles) decrease clearance. | [6][8][11] |

| CYP2C19 | Contributes to the metabolism of the active R-enantiomer. | Polymorphisms can affect disposition, though its role is debated. | [6][8][11] |

| CYP2D6 | Plays a minor role in metabolism but can be inhibited by methadone, affecting the metabolism of other drugs. | Methadone itself is an inhibitor of this enzyme. | [6][12] |

Experimental Protocol: Modeling Prenatal Methadone Exposure in Mice

This protocol outlines a method to study the effects of in-utero methadone exposure on developmental and sensorimotor milestones in mice, as described by Atwood et al.[7]

Objective: To assess the impact of prenatal methadone exposure on physical, sensory, and motor development in mouse offspring.

Materials & Reagents:

-

Time-mated pregnant mice (e.g., C57BL/6J strain)

-

Methadone hydrochloride solution

-

Drinking water bottles

-

Standard mouse chow

-

Apparatus for developmental testing (e.g., surface for righting reflex, wire for grip strength)

-

Analytical balance for weighing pups

Procedure:

-

Animal Model: Model a clinical scenario where an individual on opioid therapy becomes pregnant. Start female mice on a regimen that mimics this, such as voluntary consumption of an opioid (e.g., oxycodone) in their drinking water.

-

Methadone Maintenance: After a period of opioid dependence, switch the mice to methadone maintenance by providing methadone in their drinking water throughout gestation. A control group receives regular drinking water.

-

Birth and Pup Monitoring:

-

Monitor dams for birth. Record the date of birth as postnatal day 0 (P0).

-

On P1, record litter size and cull litters to a standard number (e.g., 8 pups) to ensure uniform nutrition.

-

Weigh all pups daily from P1 to P21 (weaning).

-

-

Developmental Milestone Assessment (P1-P21):

-

Physical Development: Daily monitor and record the day of eye-opening and incisor eruption.

-

Righting Reflex: From P3, place each pup on its back and record the time it takes to flip over onto all four paws.

-

Negative Geotaxis: From P5, place each pup on a 45-degree incline with its head pointing downwards. Record the time taken to turn 180 degrees and face upwards.

-

Grip Strength: From P7, allow the pup to grasp a horizontal wire with its forepaws and record the latency to fall.

-

-

Data Analysis:

-

Compare body weight gain curves between the methadone-exposed and control groups using repeated measures ANOVA.

-

Use the Mann-Whitney U test or t-tests to compare the age of acquisition for developmental milestones (eye-opening, etc.) and the performance in reflex/motor tests between groups.

-

Visualization: In Vivo Prenatal Exposure Timeline

Core Signaling and Metabolic Pathways

Methadone exerts its primary effects through complex interactions with several receptor systems and signaling cascades.

Methadone Signaling Pathway

Methadone's principal mechanism of action is agonism at the µ-opioid receptor, a G-protein coupled receptor (GPCR).[1][13] This interaction initiates a signaling cascade that produces analgesia and other opioid effects. Additionally, methadone acts as an antagonist at the NMDA receptor, which contributes to its efficacy in managing neuropathic pain and reducing opioid tolerance.[1][9]

The key steps are:

-

µ-Opioid Receptor Binding: Methadone binds to and activates the µ-opioid receptor on sensory neurons.[13]

-

G-Protein Activation: This activates the associated inhibitory G-protein (Gi).[13]

-

Downstream Effects: The activated Gi protein:

-

NMDA Receptor Antagonism: Methadone non-competitively blocks the NMDA receptor, reducing calcium influx and dampening neuronal excitability.[1][9][13]

The net result is a decrease in neuronal excitability and reduced transmission of pain signals.[13]

Visualization: Methadone Signaling Cascade

Conclusion

The study of methadone's effects requires a multi-modal approach that leverages the strengths of both in vitro and in vivo models. In vitro systems, including primary cell cultures and advanced human organoids, are powerful tools for elucidating direct cellular mechanisms, neurodevelopmental impacts, and cytotoxicity.[2][4] In vivo models remain indispensable for understanding the integrated physiological and behavioral outcomes of methadone administration, its complex pharmacokinetics, and its potential for developmental toxicity.[6][7] By combining data from these complementary models, researchers can build a comprehensive picture of methadone's actions, paving the way for improved therapeutic strategies for pain and opioid use disorder.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Methadone directly impairs central nervous system cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Methadone alters transcriptional programs associated with synapse formation in human cortical organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methadone Suppresses Neuronal Function and Maturation in Human Cortical Organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Methadone research could help babies exposed to opioids in utero: IU News [news.iu.edu]

- 8. Methadone Metabolism and Drug-Drug Interactions: In Vitro and In Vivo Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methadone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Methadone pharmacogenetics in vitro and in vivo: Metabolism by CYP2B6 polymorphic variants and genetic variability in pediatric disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methadone inhibits CYP2D6 and UGT2B7/2B4 in vivo: a study using codeine in methadone- and buprenorphine-maintained subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Methadone Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Development and Chemical Synthesis of Methadone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methadone, a synthetic opioid, has a rich history rooted in the quest for a readily accessible analgesic during a period of geopolitical turmoil. Its unique pharmacological profile, characterized by potent µ-opioid receptor agonism and N-methyl-D-aspartate (NMDA) receptor antagonism, has established it as a critical tool in both pain management and the treatment of opioid use disorder. This technical guide provides an in-depth exploration of the historical milestones in methadone's development, a detailed examination of its chemical synthesis, and an overview of its mechanism of action, tailored for a scientific audience.

Historical Development

Methadone was first synthesized in 1937 by German chemists Max Bockmühl and Gustav Ehrhart at I.G. Farbenindustrie, a subsidiary of Farbwerke Hoechst.[1][2][3] The primary motivation for its development was to create a synthetic opioid using readily available precursors to address Germany's shortage of morphine.[1][4] Initially designated Hoechst 10820, and later named Polamidon, its chemical structure is distinct from that of morphine and other opium alkaloids.[1]